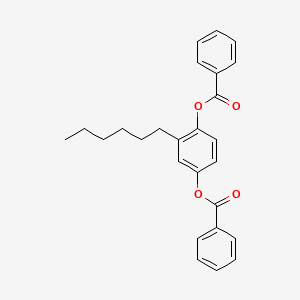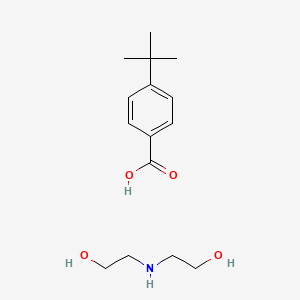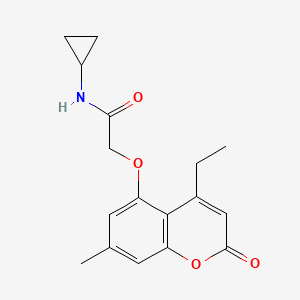
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-ethyl-7-methyl-2-oxochromen-5-yl, which is then reacted with chloroacetic acid to form the intermediate 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine under controlled conditions to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential to inhibit enzymes like DNA gyrase, which is crucial for bacterial replication.
Industrial Applications: The compound’s unique structural features make it useful in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound is known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.
Pathway Modulation: In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide can be compared with other coumarin derivatives :
N-cyclopropyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N-cyclopropyl-2-(4-methoxyphenyl)-2-oxochromen-7-yl)oxyacetamide: The presence of a methoxy group instead of an ethyl group can significantly alter the compound’s reactivity and biological properties.
N-cyclopropyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide: This compound differs in the position of the substituents on the coumarin ring, which can affect its interaction with biological targets.
Properties
CAS No. |
902035-46-5 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO4/c1-3-11-8-16(20)22-14-7-10(2)6-13(17(11)14)21-9-15(19)18-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |
InChI Key |
PVPTVYCBQCQWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3CC3 |
solubility |
25 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)

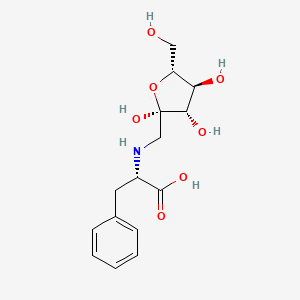

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
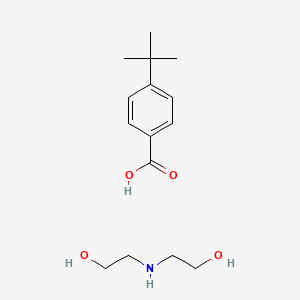
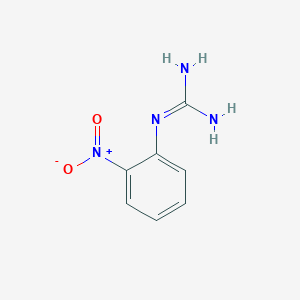
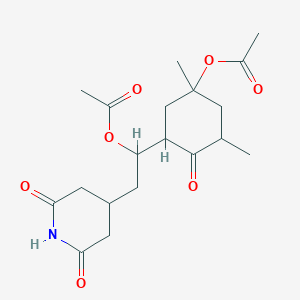
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

